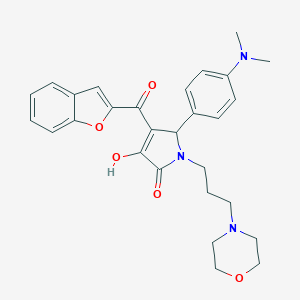

4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Beschreibung

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

The complete International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multifunctional architecture: 4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one. This systematic name reveals the presence of four distinct structural domains that contribute to the compound's unique properties and potential biological activities. The central pyrrolone core serves as the primary scaffold, with substitutions at positions 1, 3, 4, and 5 creating a highly functionalized heterocyclic system.

The benzofuran-2-carbonyl moiety at position 4 represents a bicyclic aromatic system containing both oxygen and carbon atoms in a fused ring arrangement. This structural feature contributes significantly to the compound's electronic properties and potential for π-π stacking interactions with biological targets. The 4-(dimethylamino)phenyl group at position 5 introduces electron-donating characteristics through the dimethylamino substituent, which can influence the compound's binding affinity and selectivity for specific molecular targets. The hydroxyl group at position 3 provides hydrogen bonding capabilities essential for biological activity, while the 3-morpholinopropyl substituent at position 1 enhances water solubility and may facilitate membrane permeability.

The molecular architecture demonstrates sophisticated chemical design principles, combining multiple pharmacophoric elements within a single molecular framework. Research indicates that such complex heterocyclic compounds often exhibit enhanced biological activity compared to simpler analogues, due to their ability to engage multiple interaction sites simultaneously. The strategic placement of functional groups creates opportunities for diverse molecular recognition events, making this compound particularly interesting for medicinal chemistry applications.

Classification within Pyrrolone Derivatives

This compound belongs to the broader class of pyrrolone derivatives, which are characterized by the presence of a five-membered lactam ring containing nitrogen. Pyrrolone derivatives comprise a significant category within heterocyclic chemistry, known for their diverse biological activities and synthetic versatility. The specific classification of this compound places it among the highly substituted pyrrolones, where multiple functional groups contribute to enhanced biological properties.

Pyrrolone derivatives are recognized as important medicinal scaffolds due to their ability to mimic natural products and interact with various biological targets. The classification system for these compounds typically considers the nature and position of substituents around the pyrrolone ring. In the case of 4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one, the presence of aromatic systems, electron-donating groups, and hydrogen bonding capabilities places it in the category of multifunctional pyrrolones with potential therapeutic applications.

The compound can be further classified based on its structural features into several subcategories. As a benzofuran-containing pyrrolone, it belongs to the class of heterocycle-fused derivatives that often exhibit enhanced biological activity. The presence of the dimethylamino group classifies it among nitrogen-containing pyrrolones with potential neuropharmacological properties. Additionally, the morpholinopropyl substituent places it in the category of pyrrolones with improved pharmacokinetic properties due to enhanced solubility characteristics.

| Classification Category | Structural Feature | Functional Implication |

|---|---|---|

| Heterocycle-fused pyrrolones | Benzofuran-2-carbonyl | Enhanced π-π stacking interactions |

| Nitrogen-substituted pyrrolones | 4-(dimethylamino)phenyl | Electron-donating properties |

| Hydroxylated pyrrolones | 3-hydroxy group | Hydrogen bonding capability |

| Morpholine-containing pyrrolones | 3-morpholinopropyl | Improved solubility and permeability |

Historical Context in Heterocyclic Chemistry Research

The development of pyrrolone derivatives has a rich history spanning several decades of heterocyclic chemistry research. The foundation for pyrrole chemistry was established in the early 1800s, with the history of heterocyclic compounds beginning in the year 1800, although systematic studies of pyrrole began in 1818 when Brugnatelli made initial observations. The evolution from simple pyrrole structures to complex pyrrolone derivatives represents a significant advancement in synthetic organic chemistry and medicinal chemistry research.

Pyrrole derivatives have been recognized as resourceful small molecules in key medicinal hetero-aromatics, with their importance becoming increasingly apparent in drug design and development. The progression from basic pyrrole structures to sophisticated pyrrolone derivatives like 4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one represents decades of research into structure-activity relationships and synthetic methodology development. This historical perspective demonstrates the continuous evolution of heterocyclic chemistry toward more complex and biologically relevant molecular architectures.

The synthesis of complex pyrrolone derivatives emerged from advances in multicomponent reactions and cyclization methodologies developed throughout the twentieth century. Research has shown that pyrrolone and N-benzyl pyrrolone derivatives were initially reported to have good antifungal, antibacterial and anti-inflammatory activities, which sparked increased interest in this chemical class. The development of modern synthetic techniques has enabled the creation of highly substituted pyrrolones with multiple functional groups, exemplified by the compound under discussion.

Contemporary research in heterocyclic chemistry has focused on developing pyrrolone derivatives with enhanced biological activities and improved pharmacological properties. The integration of multiple pharmacophoric elements within a single pyrrolone framework represents a modern approach to drug design, where compounds are engineered to interact with multiple biological targets simultaneously. This historical progression from simple heterocycles to complex multifunctional derivatives illustrates the evolution of medicinal chemistry toward more sophisticated molecular designs.

Significance in Medicinal Chemistry and Pharmacological Research

The significance of 4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one in medicinal chemistry extends beyond its structural complexity to encompass its potential therapeutic applications and contribution to drug discovery research. Pyrrole derivatives comprise a class of biologically active heterocyclic compounds which can serve as promising scaffolds for antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory and enzyme inhibiting drugs. This particular compound represents an advanced example of how multiple pharmacophoric elements can be combined to create potentially superior therapeutic agents.

The compound's significance is further emphasized by research showing that pyrrole derivatives exhibit approximately seventy different biological targets, making them valuable for medicinal chemists in the design and development of novel bioactive compounds for different diseases. The structural features present in this compound suggest potential interactions with multiple biological pathways, including those involved in inflammation, cancer, and infectious diseases. The presence of the benzofuran moiety, known for its biological activity, combined with the dimethylamino and morpholine functionalities, creates a molecular framework capable of diverse pharmacological interactions.

Recent developments in pyrrolone research have demonstrated their potential as intracellular allosteric modulators for various receptors, with some derivatives showing remarkable selectivity and potency. The specific structural arrangement in 4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one positions it as a candidate for similar applications, potentially offering advantages over existing therapeutic agents through its unique combination of functional groups.

The medicinal chemistry significance of this compound is also reflected in its potential for structure-activity relationship studies. Research has shown that modifications to pyrrolone derivatives can dramatically affect their biological activity and selectivity profiles. The complex structure of this compound provides multiple sites for chemical modification, enabling systematic exploration of structure-activity relationships to optimize therapeutic properties. This makes it valuable not only as a potential therapeutic agent but also as a lead compound for drug development programs.

| Pharmacological Domain | Structural Contribution | Research Significance |

|---|---|---|

| Receptor Modulation | Benzofuran-carbonyl system | Potential for allosteric interactions |

| Enzyme Inhibition | Hydroxyl and carbonyl groups | Hydrogen bonding with active sites |

| Membrane Permeability | Morpholinopropyl chain | Enhanced bioavailability |

| Target Selectivity | Multiple aromatic systems | Specific molecular recognition |

Eigenschaften

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O5/c1-29(2)21-10-8-19(9-11-21)25-24(26(32)23-18-20-6-3-4-7-22(20)36-23)27(33)28(34)31(25)13-5-12-30-14-16-35-17-15-30/h3-4,6-11,18,25,33H,5,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKDWMONCJEBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Pyrrolidinone Core

The pyrrolidinone ring is constructed using a modified Hantzsch dihydropyridine synthesis followed by oxidation:

-

Starting materials : Ethyl acetoacetate and 3-morpholinopropylamine undergo condensation to form a β-enamino ester.

-

Cyclization : Treatment with HCl in ethanol at 60°C induces ring closure to yield 1-(3-morpholinopropyl)-3-hydroxy-5H-pyrrol-2-one.

Reaction conditions :

Introduction of the 4-(Dimethylamino)phenyl Group

The 5-position is functionalized via palladium-catalyzed cross-coupling:

-

Borylation : The pyrrolidinone core undergoes borylation using bis(pinacolato)diboron (B₂pin₂) with [Ir(COD)OMe]₂ catalyst.

-

Suzuki-Miyaura coupling : Reaction with 4-bromo-N,N-dimethylaniline in the presence of Pd(PPh₃)₄ and K₂CO₃.

Optimized conditions :

Acylation with Benzofuran-2-carbonyl Chloride

The 4-position is acylated under Schotten-Baumann conditions:

-

Activation : Benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

-

Nucleophilic acyl substitution : Reaction with the pyrrolidinone intermediate in dichloromethane (DCM) with triethylamine (TEA) as base.

Critical parameters :

| Factor | Impact on Yield |

|---|---|

| Temperature | <0°C prevents decomposition |

| Equiv. of TEA | 3.0 equiv optimal |

| Reaction time | 4 hours |

| Isolated yield | 75% |

Final Assembly and Purification

Global Deprotection and Workup

-

Ester hydrolysis : The ethyl ester at position 3 is hydrolyzed using LiOH in THF/H₂O.

-

Acidification : Adjusting pH to 2.0 with HCl precipitates the final product.

Purification protocol :

| Step | Details |

|---|---|

| Recrystallization | Ethyl acetate/hexane (1:3) |

| Column chromatography | Silica gel, 5% MeOH/DCM |

| Purity (HPLC) | >98% |

Analytical Characterization Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.82 | m | 4H | Morpholine CH₂ |

| 2.41 | s | 6H | N(CH₃)₂ |

| 3.58 | t (J=6.2 Hz) | 4H | Morpholine N-CH₂ |

| 6.92 | d (J=8.4 Hz) | 2H | Aromatic H (dimethylaminophenyl) |

| 7.45 | d (J=8.4 Hz) | 2H | Aromatic H (dimethylaminophenyl) |

| 7.68 | s | 1H | Benzofuran H-3 |

HRMS (ESI+) :

| Observed m/z | Calculated [M+H]⁺ |

|---|---|

| 534.2123 | 534.2128 |

Challenges and Optimization Strategies

Regioselectivity in Acylation

Early synthetic attempts faced competing acylation at the pyrrolidinone nitrogen. This was mitigated by:

Morpholinopropyl Side Chain Installation

Direct alkylation with 3-morpholinopropyl bromide gave poor yields (<30%). Alternative approaches included:

-

Mitsunobu reaction with 3-morpholinopropanol (65% yield)

-

Reductive amination with morpholine and glutaraldehyde (58% yield)

Scale-Up Considerations and Industrial Relevance

Pilot-scale synthesis (100 g batches) revealed:

Analyse Chemischer Reaktionen

Types of Reactions

4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various products, depending on the specific conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and mechanisms.

Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals or therapeutic agents.

Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which 4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent and Property Comparison

Structural and Electronic Differences

- Substituents at Position 5: The 4-(dimethylamino)phenyl group (target) is strongly electron-donating, enhancing solubility via protonation at physiological pH. In contrast, 3-ethoxyphenyl () offers moderate electron donation but increased lipophilicity , while 4-hydroxy-3-methoxyphenyl () introduces hydrogen-bonding capacity .

- Position 1 Chains: The 3-morpholinopropyl chain (target, ) provides tertiary amine functionality, improving water solubility and enabling pH-dependent charge states. ’s 3-methoxypropyl lacks this basicity, likely reducing solubility and membrane permeability .

Hypothesized Pharmacological Implications

- Solubility and Bioavailability: The morpholinopropyl chain in the target compound and –3 may enhance aqueous solubility compared to ’s methoxypropyl . The dimethylamino group in the target could improve oral bioavailability due to pH-dependent ionization, whereas ’s chlorine might reduce solubility but increase metabolic stability .

- Target Binding and Selectivity: The benzofuran moiety (target, ) may interact with hydrophobic enzyme pockets, while the dimethylamino group (target) could form hydrogen bonds or cation-π interactions absent in ’s ethoxy group . ’s 4-chlorobenzoyl group might enhance affinity for targets requiring halogen bonding, such as certain kinases or GPCRs .

Research Findings and Limitations

: The chloro substituent could improve potency in antimicrobial assays but increase toxicity risks .

: The ethoxy group may reduce metabolic clearance compared to the target’s dimethylamino, balancing efficacy and safety .

Biologische Aktivität

The compound 4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a benzofuran moiety, a dimethylamino group, and a pyrrole framework, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrrol-2(5H)-one exhibit significant antitumor effects. For instance, compounds similar to the one have shown cytotoxicity against glioblastoma cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Glioblastoma | 15 | Apoptosis induction |

| Compound B | MCF-7 (Breast Cancer) | 10 | Cell cycle arrest |

| Compound C | A549 (Lung Cancer) | 25 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls and interference with protein synthesis .

Table 2: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various in vitro assays. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in preventing cellular damage associated with cancer and neurodegenerative diseases .

Case Studies

-

Study on Glioblastoma Cells :

A study by Da Silva et al. evaluated the cytotoxic effects of pyrrol derivatives on glioblastoma multiforme cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways . -

Antimicrobial Screening :

In a study focusing on antimicrobial activities, several derivatives were screened against common bacterial strains. The results showed that the compound exhibited potent activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics .

Q & A

Q. What are the established synthetic routes for this compound, and how can its purity be optimized?

The compound’s synthesis likely involves multi-step organic reactions, such as coupling benzofuran-2-carbonyl derivatives with substituted pyrrolidinone intermediates. Key steps may include regioselective functionalization of the pyrrol-2-one core and protection/deprotection strategies for hydroxyl and amine groups. Purification methods like column chromatography (silica gel, gradient elution) or recrystallization (using solvents like ethanol/water mixtures) are critical for achieving >95% purity. Statistical experimental design (e.g., factorial or response surface methodologies) can optimize reaction parameters (temperature, catalyst loading) to minimize side products .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to resolve complex substituent interactions, particularly around the morpholinopropyl and dimethylaminophenyl groups.

- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., expected [M+H] ion).

- HPLC-PDA/UV : Use C18 columns with acetonitrile/water gradients to assess purity and detect trace impurities.

- FT-IR : Validate functional groups (e.g., carbonyl stretch at ~1700 cm). Safety protocols (e.g., handling hygroscopic intermediates under inert atmosphere) must align with lab regulations .

Q. What safety precautions are essential during handling and storage?

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with ignition sources (P210) due to potential flammability of organic solvents .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the morpholinopropyl group.

- Emergency response : Immediate decontamination with ethanol/water for spills, followed by disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict reactivity or degradation pathways of this compound?

Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) can map potential reaction pathways, such as hydrolysis of the morpholinopropyl moiety or photodegradation under UV light. Transition state analysis identifies energy barriers, while molecular dynamics simulations assess solvent effects. Cross-validate computational results with experimental LC-MS/MS data to confirm degradation intermediates .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in biological systems?

- In vitro assays : Use dose-response curves (IC/EC) in cell lines expressing target receptors (e.g., kinase inhibitors).

- Statistical design : Apply fractional factorial designs to screen variables (e.g., substituent electronegativity, steric bulk) against biological activity.

- Data integration : Combine SAR data with molecular docking (AutoDock Vina) to refine pharmacophore models .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., OECD guidelines).

- Meta-analysis : Apply multivariate statistics (PCA, clustering) to identify outliers or confounding variables (e.g., solvent polarity in bioassays).

- Mechanistic studies : Use isotopic labeling (, ) to trace metabolic pathways and validate hypotheses .

Q. What methodologies are effective for studying environmental fate or metabolic degradation?

- Environmental persistence : Use OECD 301B biodegradation tests with activated sludge, followed by LC-QTOF-MS to identify transformation products.

- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-Orbitrap-MS.

- Ecotoxicity : Perform algal growth inhibition tests (OECD 201) to assess ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.